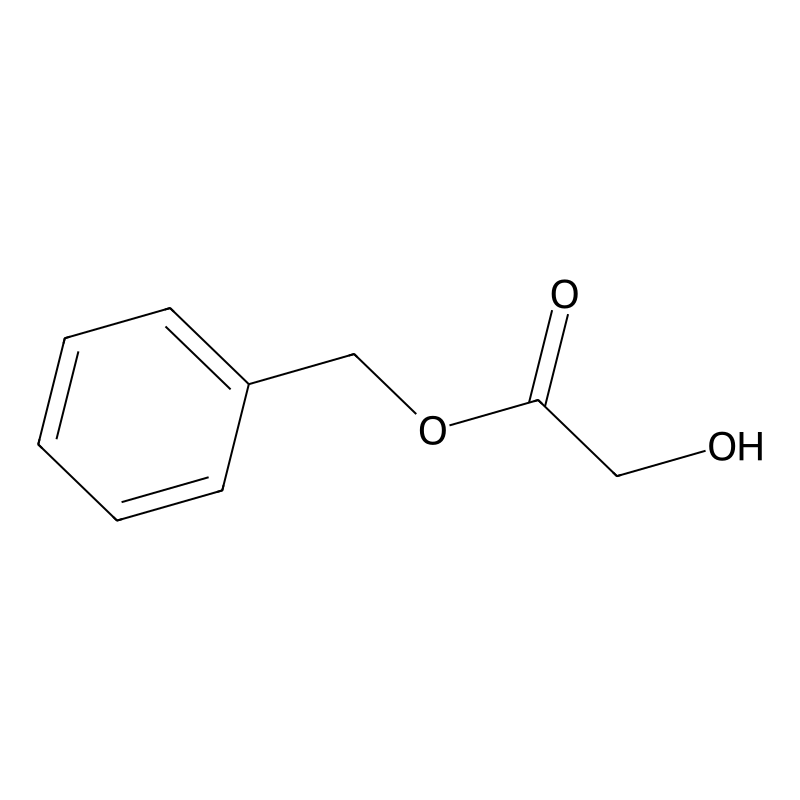Benzyl glycolate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Monosaccharide Building Blocks
Monosaccharides are simple sugars that act as building blocks for more complex carbohydrates. Benzyl glycolate serves as a valuable precursor for the synthesis of protected monosaccharide building blocks. These protected forms are crucial tools in the field of organic chemistry, particularly carbohydrate chemistry. The benzyl group (CH₂Ph) in benzyl glycolate offers a protecting effect for the hydroxyl group of the molecule. This allows for selective modifications at other positions of the monosaccharide unit during synthesis. Researchers can then remove the benzyl group later to obtain the final desired product [1].
Source
Preparation of Polymeric Phosphazenes
Phosphazenes are a class of inorganic polymers with a backbone made of alternating phosphorus and nitrogen atoms. Benzyl glycolate can be employed in the synthesis of specific types of phosphazenes. These phosphazenes have pendent (side-chain) esters derived from glycolic acid (the acid form of benzyl glycolate). The properties of these polymers can be tailored based on the modifications made to the benzyl glycolate unit during the synthesis process. This research area explores the potential applications of such phosphazenes in various fields [1].
Source
Benzyl glycolate is a chemical compound classified as a benzyl ester of glycolic acid, with the molecular formula . It is characterized by the presence of both a benzyl group and a glycolate moiety, which contributes to its unique properties. The compound appears as a colorless to pale yellow liquid and has been noted for its potential applications in various fields, including chemistry and biology .
Benzyl glycolate itself does not possess a specific mechanism of action in biological systems. Its primary function lies in its role as a protected form of glycolic acid. Once deprotected, the free glycolic acid can participate in various biological processes, such as:
- Glycolysis: A metabolic pathway where glucose is broken down for energy production.
- Biosynthesis of other important molecules: Glycolic acid serves as a precursor for various biomolecules like collagen and certain amino acids.
- Esterification: Reacting with alcohols to form new esters.
- Hydrolysis: Breaking down into benzyl alcohol and glycolic acid in the presence of water.
- Glycosylation: It can react with bromo sugars in the presence of indium salts to form O- and S-glycosyl esters, which are important in carbohydrate chemistry .
These reactions highlight its versatility as a reagent in organic synthesis.
Benzyl glycolate has shown biological activity, particularly in immunological contexts. It interacts with toll-like receptor 4 (TLR-4) on macrophages and dendritic cells, leading to the production of inflammatory cytokines. This suggests potential roles in modulating immune responses, which could be relevant for therapeutic applications . Additionally, its safety profile indicates that it can cause skin and eye irritation, necessitating careful handling .
The most common synthesis method for benzyl glycolate involves the reaction of benzaldehyde with glyoxylic acid in the presence of sodium hydroxide. This reaction facilitates the formation of the ester linkage characteristic of benzyl glycolate. Alternative methods may include variations using different catalysts or solvents to optimize yield and purity .
Benzyl glycolate finds applications across various domains:
- Synthesis of Fine Chemicals: Used as an intermediate in organic synthesis for producing other complex molecules.
- Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and cosmetics.
- Pharmaceuticals: Potential applications in drug formulation due to its biological activity .
Research indicates that benzyl glycolate's interaction with immune cells via TLR-4 can enhance inflammatory responses. This property is under investigation for its implications in developing treatments for conditions involving immune dysregulation. Further studies are needed to explore its full range of interactions within biological systems .
Benzyl glycolate shares structural similarities with several other compounds, notably:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl glycolate | Ethyl ester of glycolic acid | Generally less reactive than benzyl glycolate |
| Methyl glycolate | Methyl ester of glycolic acid | More volatile; often used as a solvent |
| Benzyl acetate | Benzyl ester of acetic acid | Commonly used as a fragrance; different functional group |
Benzyl glycolate stands out due to its specific interaction with TLR-4 and its dual role as both a fragrance component and a potential immunomodulator. Its unique reactivity profile also distinguishes it from simpler esters like ethyl or methyl glycolate .








